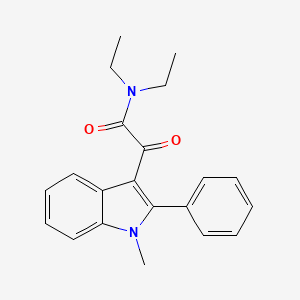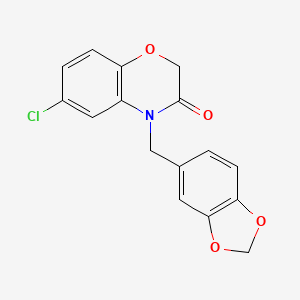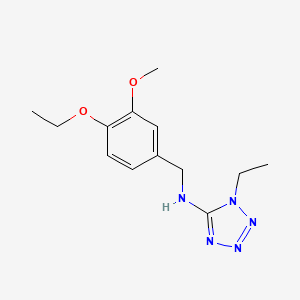![molecular formula C17H20N2O4S B4421376 2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4421376.png)
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PSB-0739 belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of ITPK1 and Hsp90, which are involved in the regulation of immune responses and cellular processes, respectively. Inhibition of these enzymes and proteins by this compound leads to the modulation of various cellular processes, which ultimately results in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which are important for maintaining immune homeostasis. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to be stable under various conditions and can be easily stored for long periods of time. This compound has also been found to have low toxicity and is well-tolerated in animal studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of specificity of this compound towards its target enzymes and proteins. This compound has been found to inhibit the activity of other enzymes and proteins as well, which may lead to off-target effects. Another limitation is the lack of data on the pharmacokinetics and pharmacodynamics of this compound, which may limit its translation to clinical use.
Orientations Futures
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has shown promising results in preclinical studies and has potential for therapeutic applications in various fields of research. There are several future directions that can be explored to further understand the pharmacological properties of this compound and to develop it as a potential therapeutic agent. Some of these directions include:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Development of more specific inhibitors of ITPK1 and Hsp90 to minimize off-target effects.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration.
4. Evaluation of the efficacy and safety of this compound in clinical trials for the treatment of inflammation, autoimmune diseases, and cancer.
5. Exploration of the potential application of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, including its ability to inhibit the activity of specific enzymes and proteins. This compound has shown promising results in preclinical studies and has potential for therapeutic applications in various fields of research. Further research is needed to fully understand the pharmacological properties of this compound and to develop it as a potential therapeutic agent.
Applications De Recherche Scientifique
2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide has been studied for its potential therapeutic applications in various fields of research. One of the major applications of this compound is in the treatment of inflammation and autoimmune diseases. This compound has been shown to inhibit the activity of a specific enzyme, called ITPK1, which is involved in the regulation of immune responses. Inhibition of ITPK1 by this compound has been found to reduce the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which are important for maintaining immune homeostasis.
This compound has also been studied for its potential application in the treatment of cancer. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been shown to target a specific protein, called Hsp90, which is involved in the regulation of various cellular processes including cell growth, survival, and differentiation.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(propylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-12-18-24(21,22)16-10-8-14(9-11-16)19-17(20)13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLEGFFVYVWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)

![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-2-amine](/img/structure/B4421336.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4421359.png)

![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421373.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4421384.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421388.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4421398.png)